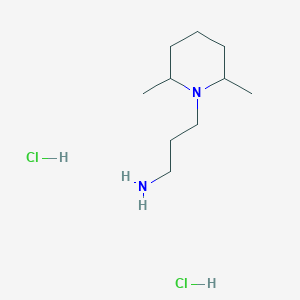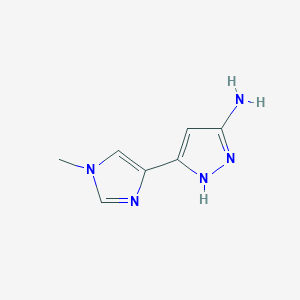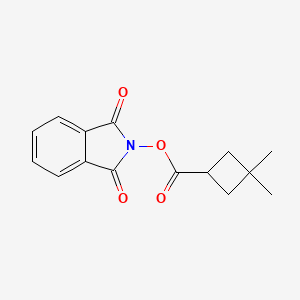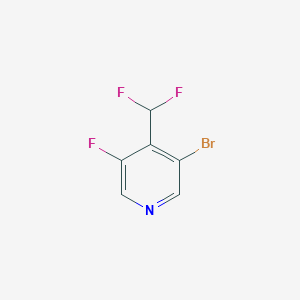![molecular formula C10H9BrF3N B13575194 3-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13575194.png)
3-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine: is a chemical compound with the molecular formula C10H9BrF3N It is a pyridine derivative, characterized by the presence of a bromine atom at the third position and a trifluoromethylcyclobutyl group at the second position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine typically involves the following steps:
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and cyclobutylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be utilized.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biology and medicine, this compound can be used as a precursor for the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs, making this compound valuable in drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine depends on its specific application
Binding to Enzymes: The compound can bind to enzymes and inhibit their activity, leading to changes in biochemical pathways.
Receptor Interaction: The compound can interact with receptors on the cell surface, triggering signaling cascades that result in cellular responses.
Modulation of Gene Expression: The compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparación Con Compuestos Similares
- 3-Bromo-6-cyclobutyl-2-(trifluoromethyl)pyridine
- 2-Bromo-3-(trifluoromethyl)pyridine
- 3-Bromo-2-hydroxypyridine
Comparison: Compared to similar compounds, 3-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine is unique due to the presence of both a trifluoromethyl group and a cyclobutyl group. This combination of functional groups imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H9BrF3N |
|---|---|
Peso molecular |
280.08 g/mol |
Nombre IUPAC |
3-bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine |
InChI |
InChI=1S/C10H9BrF3N/c11-7-3-1-6-15-8(7)9(4-2-5-9)10(12,13)14/h1,3,6H,2,4-5H2 |
Clave InChI |
SBOPXFISBOOFEG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C2=C(C=CC=N2)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


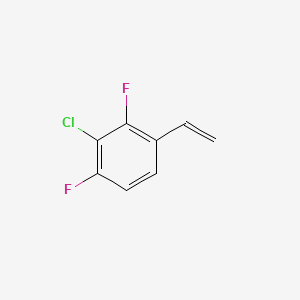
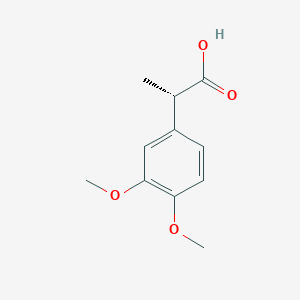
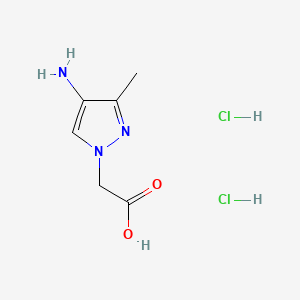
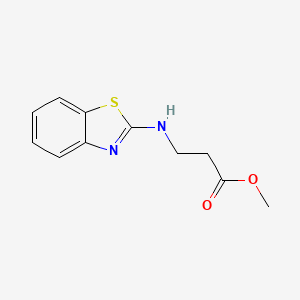
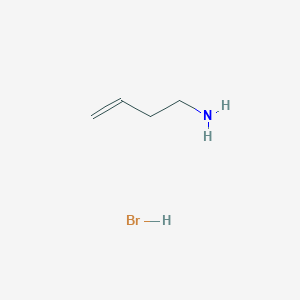
![1-({1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methyl)cyclobutan-1-aminedihydrochloride](/img/structure/B13575158.png)
![4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B13575163.png)
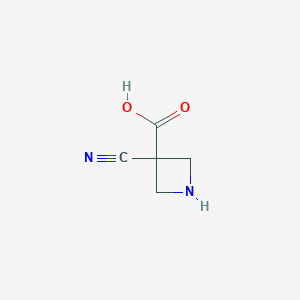
![n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide](/img/structure/B13575168.png)

